molecular formula C14H8F4O2 B1622957 4'-Fluoro-4-trifluoromethoxybenzophenone CAS No. 87996-56-3

4'-Fluoro-4-trifluoromethoxybenzophenone

Cat. No.: B1622957
CAS No.: 87996-56-3
M. Wt: 284.2 g/mol
InChI Key: IIOBPWBQFJNASE-UHFFFAOYSA-N
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Description

Chemical Name: 4'-Fluoro-4-trifluoromethoxybenzophenone CAS Number: 87996-56-3 Molecular Formula: C₁₄H₈F₄O₂ Molecular Weight: 284.16 g/mol (calculated from atomic weights; original source erroneously lists 0 g/mol) Structural Features: The compound consists of two benzene rings connected by a ketone group. Substituents include a fluorine atom at the 4'-position and a trifluoromethoxy (-OCF₃) group at the 4-position (Figure 1).

Synthesis: While direct synthesis details are unavailable, analogous benzophenones (e.g., 4-chloro-4'-fluorobutyrophenone) are synthesized via Friedel-Crafts acylation using acyl chlorides and aryl substrates .

Applications: Benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

87996-56-3

Molecular Formula

C14H8F4O2

Molecular Weight

284.2 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C14H8F4O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H

InChI Key

IIOBPWBQFJNASE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)(F)F

Other CAS No.

87996-56-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzophenones

4-Chloro-4'-trifluoromethoxybenzophenone
  • CAS: Not explicitly listed (referenced as a derivative in ).
  • Molecular Formula : C₁₄H₈ClF₃O₂
  • Key Differences : Replaces the 4'-fluoro substituent with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter reactivity and lipophilicity.
  • Applications: Likely used in similar contexts as halogenated benzophenones, such as photoinitiators or intermediates .
4-Fluoro-4'-methoxybenzophenone
  • CAS: Not explicitly listed (referenced in ).
  • Molecular Formula : C₁₄H₁₁FO₂
  • Key Differences : The trifluoromethoxy group (-OCF₃) is replaced by a methoxy (-OCH₃) group. The -OCF₃ group enhances electron-withdrawing effects and metabolic stability compared to -OCH₃, making the parent compound more resistant to enzymatic degradation .
4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone
  • CAS : 85721-02-4
  • Molecular Formula : C₁₄H₈F₄OS
  • Key Differences: Incorporates a mercapto (-SH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.

Pharmacologically Relevant Derivatives

4-Chloro-4'-fluorobutyrophenone
  • CAS: Not explicitly listed (referenced in ).
  • Molecular Formula : C₁₀H₁₀ClFO
  • Key Differences: A butyrophenone backbone (four-carbon chain) instead of a benzophenone. This structural class includes antipsychotics like haloperidol. The parent compound’s benzophenone structure may offer greater rigidity, influencing receptor binding .
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
  • CAS: Not explicitly listed (referenced in ).
  • Molecular Formula : C₁₃H₁₅F₂O₂
  • Key Differences: Features multiple fluorine atoms and a methyl group, enhancing lipophilicity and bioavailability. The butyrophenone scaffold is common in CNS-targeting drugs .

Physicochemical and Functional Properties

Table 1: Comparative Data for Selected Benzophenones

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Electron Effects Potential Applications
4'-Fluoro-4-trifluoromethoxybenzophenone C₁₄H₈F₄O₂ 284.16 -F (4'), -OCF₃ (4) Strong electron-withdrawing Drug intermediates, polymers
4-Chloro-4'-trifluoromethoxybenzophenone C₁₄H₈ClF₃O₂ 296.66 -Cl (4'), -OCF₃ (4) Moderate electron-withdrawing Photoinitiators
4-Fluoro-4'-methoxybenzophenone C₁₄H₁₁FO₂ 234.24 -F (4), -OCH₃ (4') Mild electron-donating Organic synthesis
4-Chloro-4'-fluorobutyrophenone C₁₀H₁₀ClFO 200.64 -Cl (4), -F (4') Electron-withdrawing Antipsychotic precursors

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